(R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine
CAS No.:
Cat. No.: VC20453388
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2S |
|---|---|
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | (1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | CNZNRMWCDRNGBO-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of arylalkylamines, characterized by a phenyl ring substituted with a 4-methylthiazol-5-yl group at the para position and an ethylamine side chain with (R)-configuration. The thiazole ring introduces aromatic heterocyclic properties, while the chiral center influences its biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine | |
| Molecular Formula | C₁₂H₁₄N₂S | |
| Molecular Weight | 218.32 g/mol | |
| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C@@HN | |
| InChIKey | CNZNRMWCDRNGBO-MRVPVSSYSA-N |
Stereochemical Considerations
The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart, affecting receptor binding kinetics. X-ray crystallography data for analogous compounds suggest that the methylthiazole group adopts a planar conformation relative to the phenyl ring, optimizing π-π stacking interactions .
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves asymmetric reductive amination of 4-(4-methylthiazol-5-yl)acetophenone using chiral catalysts. A patent-pending method (WO2015159170A2) describes a scalable approach for related arylalkylamines, employing p-toluenesulfonic acid and toluene for Schiff base formation, followed by hydrogenation with Pd/C .
Reaction Scheme
-
Schiff Base Formation:
4-(4-Methylthiazol-5-yl)acetophenone + Chiral amine → Imine intermediate -
Catalytic Hydrogenation:
Imine + H₂ (Pd/C) → (R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
This method achieves >99% enantiomeric excess (ee) while avoiding hazardous reagents like n-BuLi .
Purification and Characterization
Purification via recrystallization from ethyl acetate yields >98% purity. Analytical confirmation employs:
-
¹H NMR (400 MHz, δ): 1.35 (d, 3H, CH₃), 2.45 (s, 3H, Thiazole-CH₃), 4.10 (q, 1H, CH), 7.25–7.60 (m, 4H, Ar-H) .
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Chiral HPLC: Retention time = 12.4 min (Chiralpak IC-3 column, hexane:isopropanol 80:20) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO: 45 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C .
Table 2: Thermodynamic Properties
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.8 ± 0.2 | Calculated |
| pKa (Amino Group) | 9.1 | Potentiometric |
| Melting Point | 112–114°C | DSC |
Spectroscopic Profiles
| Exposure Route | Protective Measures | First Aid |
|---|---|---|
| Inhalation | Fume hood, N95 mask | Fresh air, medical consult |
| Dermal | Nitrile gloves, lab coat | Water flush, pH-neutral soap |
Environmental Impact
Biodegradation screening (OECD 301F) shows 28% mineralization in 28 days, classifying it as non-persistent. Ecotoxicity to Daphnia magna: LC₅₀ = 12 mg/L (96h) .
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound serves as a building block for:
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Kinase Inhibitors: Thiazole moiety targets ATP-binding pockets in Bruton’s tyrosine kinase (BTK) .
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Neurotransmitter Analogs: Structural similarity to amphetamine derivatives suggests potential dopaminergic activity .
Material Science Applications
Conjugated polymers incorporating this amine demonstrate:
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Electroluminescence: λₑₘ = 480 nm (CIE coordinates 0.21, 0.32)
Future Perspectives
Synthetic Innovations
Microfluidic continuous-flow systems could enhance reaction efficiency, reducing batch times from 12 hrs to <1 hr while maintaining ee >99.5% .
Biological Screening Priorities
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In vitro profiling against cancer cell lines (NCI-60 panel)
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In silico docking studies with 5-HT₆ receptors
Regulatory Milestones
Q4 2025 targets include:
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ISO 9001 certification for GMP-compliant synthesis
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REACH registration dossier submission
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